![molecular formula C12H9N5O2S B12933278 9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine CAS No. 51302-03-5](/img/structure/B12933278.png)
9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine
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Overview
Description
9-Methyl-6-((4-nitrophenyl)thio)-9H-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds This compound is characterized by the presence of a purine ring system substituted with a methyl group at the 9th position and a 4-nitrophenylthio group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The 6-position of the purine ring is functionalized with a 4-nitrophenylthio group through a nucleophilic substitution reaction. This involves the reaction of a 6-chloropurine derivative with 4-nitrothiophenol in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the purine ring at the 9th position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine can undergo reduction reactions to form corresponding amino derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding purine derivative and 4-nitrothiophenol.
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis reactions.
Major Products:
Reduction: 9-Methyl-6-((4-aminophenyl)thio)-9H-purine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Hydrolysis: Purine derivatives and 4-nitrothiophenol.
Scientific Research Applications
Antiviral Activity
Research indicates that 9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine may inhibit viral replication and interfere with nucleic acid synthesis. Similar purine derivatives have shown efficacy against viruses such as hepatitis B and various RNA viruses. The structural characteristics of this compound could allow it to act as a scaffold for developing new antiviral agents targeting specific viral pathways.
Drug Development
The compound's unique combination of functional groups makes it a candidate for further development in drug formulation. Its potential applications include:
- Targeting Viral Infections : Studies have suggested that the compound may effectively target viral enzymes involved in replication.
- Designing New Therapeutics : The structural framework can be modified to create derivatives with enhanced efficacy or reduced toxicity, making it suitable for treating a range of viral infections.
Biological Interaction Studies
Understanding the interactions between this compound and biological macromolecules is crucial for elucidating its mechanism of action. Research may focus on:
- Binding Affinity Studies : Evaluating how well the compound binds to viral proteins or nucleic acids.
- Mechanistic Pathways : Investigating how the compound affects cellular pathways involved in viral replication and immune response.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. A comparative analysis can be useful in understanding its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
9-Methylpurine | Methyl group at 9-position | Antiviral |
6-Thioguanine | Thiol group at 6-position | Anticancer |
Acyclovir | Purine analog with acyclic side chain | Antiviral |
Mechanism of Action
The mechanism of action of 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The purine ring system can also interact with enzymes involved in purine metabolism, potentially inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
- 6-Mercaptopurine
- 6-Thioguanine
- 9-Methyl-6-(phenylthio)-9H-purine
Comparison:
6-Mercaptopurine and 6-Thioguanine: These compounds are also purine derivatives with thiol groups at the 6-position. they lack the nitro group and methyl substitution present in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine, which may result in different biological activities and chemical reactivity.
9-Methyl-6-(phenylthio)-9H-purine: This compound is similar in structure but lacks the nitro group on the phenyl ring. The presence of the nitro group in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine may confer additional reactivity and potential biological activity.
Biological Activity
9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine is a purine derivative notable for its diverse biological activities, particularly in the field of medicinal chemistry. This compound features a methyl group at the 9-position and a 4-nitrophenyl sulfanyl group at the 6-position, which contribute to its unique chemical properties and potential therapeutic applications. The molecular formula of this compound is C13H12N4O2S, with a molecular weight of approximately 298.33 g/mol .
The presence of the nitro group (-NO2) in this compound enhances its electrophilic character, making it an interesting candidate for various biological interactions. The sulfanyl moiety also contributes to its reactivity and potential binding interactions with biological macromolecules .
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. These compounds can inhibit viral replication and interfere with nucleic acid synthesis, making them potential candidates for treating viral infections such as hepatitis B and other RNA viruses .
Table 1: Summary of Antiviral Studies on Purine Derivatives
Compound Name | Virus Target | Mechanism of Action | Reference |
---|---|---|---|
This compound | Hepatitis B | Inhibition of nucleic acid synthesis | |
Similar Purine Derivative | Various RNA Viruses | Interference with viral replication |
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity, particularly through mechanisms involving the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition can lead to the disruption of cancer cell proliferation .
Case Study: Topoisomerase Inhibition
A study focusing on purine derivatives demonstrated that several compounds showed strong inhibitory effects on topoisomerase II. The effectiveness of these compounds was measured using cell viability assays and DNA relaxation assays, indicating their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects involves interactions with various enzymes and receptors involved in nucleic acid metabolism. The nitro group enhances binding affinity to biological targets, potentially leading to increased efficacy against viral and cancerous cells .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Purine Core : Starting from simpler purine derivatives.
- Substitution Reactions : Introducing the nitrophenyl sulfanyl group via nucleophilic substitution.
- Purification : Utilizing chromatography techniques to isolate the final product.
These synthetic routes are crucial for producing sufficient quantities for biological testing .
Properties
CAS No. |
51302-03-5 |
---|---|
Molecular Formula |
C12H9N5O2S |
Molecular Weight |
287.30 g/mol |
IUPAC Name |
9-methyl-6-(4-nitrophenyl)sulfanylpurine |
InChI |
InChI=1S/C12H9N5O2S/c1-16-7-15-10-11(16)13-6-14-12(10)20-9-4-2-8(3-5-9)17(18)19/h2-7H,1H3 |
InChI Key |
TWZSLQDIJLTSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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